molecular formula C11H11NO B8098700 3-(2-Methoxyphenyl)but-2-enenitrile

3-(2-Methoxyphenyl)but-2-enenitrile

Cat. No. B8098700
M. Wt: 173.21 g/mol
InChI Key: ZBPWJWXDCUFULS-VQHVLOKHSA-N
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Description

3-(2-Methoxyphenyl)but-2-enenitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Thioglucosides : This compound has been used in the synthesis of new thioglucosides, specifically from the seeds of Raphanus sativus L. (radish). These compounds were identified and characterized using various spectroscopic methods (Duan et al., 2006).

  • Crystal Structure Analysis : It has been involved in the study of crystal structures, such as in 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one. This research provided insights into the molecular arrangement and interactions within the crystal (Wallet, Molins, & Miravitlles, 1995).

  • Organophosphorus Compounds : The compound has been used in studies on organophosphorus compounds, revealing insights into reaction mechanisms and product yields (Pedersen & Lawesson, 1974).

  • Nonlinear Optical Properties : Research on chalcone derivatives, including compounds similar to 3-(2-Methoxyphenyl)but-2-enenitrile, has explored their third-order nonlinear optical properties, which are significant for optical device applications (Shettigar et al., 2008).

  • Charge-Transport Properties : An in-depth quantum chemical investigation was conducted on a compound structurally similar to this compound, exploring its structural, electro-optical, and charge-transport properties. This study provided valuable insights for developing efficient hole-transport materials (Irfan et al., 2015).

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)but-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-7H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPWJWXDCUFULS-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C#N)/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.